[(2-bromophenyl)methyl](butan-2-yl)amine
Description
(2-Bromophenyl)methylamine is a secondary amine featuring a 2-bromobenzyl group attached to a butan-2-yl substituent via a nitrogen atom. The butan-2-yl substituent introduces steric effects that may influence solubility, stability, and receptor interactions.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEDSYIDDNQUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with sec-butylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(2-bromophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (2-bromophenyl)methylamine with structurally related amines and other brominated derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| (2-Bromophenyl)methylamine | C₁₁H₁₆BrN (inferred) | ~242 (estimated) | Not reported | Secondary amine; linear butan-2-yl substituent |
| (2-Bromophenyl)methylamine | C₁₂H₁₈BrNO | 272.19 | 1520309-63-0 | Branched 2-methylbutan-2-yl group; includes O* |
| 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol | C₁₇H₁₅BrN₂O | 327.23 | 1159988-74-5 | Hydroxyl-containing pentanol chain |
| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine | C₁₄H₁₈N₆S | 302.40 | Not reported | Pyrazole-thiazole hybrid |
Research Implications and Limitations
- Data Gaps : Direct pharmacological data for (2-bromophenyl)methylamine are absent in the provided evidence. Its properties are inferred from analogs, necessitating experimental validation.
- Structural Optimization : The comparison highlights the trade-offs between alkyl chain complexity, polar functional groups, and bioactivity. For instance, hydroxyl groups improve solubility but may detract from blood-brain barrier penetration .
- Antioxidant Potential: Pyrazole-thiazole hybrids (e.g., IC₅₀ = 14.76 μM ) suggest that combining bromophenyl groups with heterocycles could enhance activity, though this remains untested for the target compound.
Biological Activity
(2-Bromophenyl)methylamine, an organic compound with the molecular formula C11H16BrN, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information regarding its synthesis, biological mechanisms, and research findings.
Synthesis and Properties
The synthesis of (2-bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with sec-butylamine under basic conditions. Common solvents include dichloromethane or toluene, with bases such as sodium hydroxide or potassium carbonate used to neutralize hydrochloric acid produced during the reaction. The resulting compound features a brominated phenyl group that enhances its biological activity due to increased lipophilicity and potential receptor interactions.
Biological Activity Overview
Research indicates that (2-bromophenyl)methylamine exhibits significant biological activities, particularly:
- Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains. Preliminary studies suggest that it may possess comparable activity to standard antibiotics such as norfloxacin and fluconazole .
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism appears to involve interaction with specific cellular pathways, potentially affecting cell proliferation and apoptosis .
The biological effects of (2-bromophenyl)methylamine are attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the amine group are crucial for its binding affinity, influencing various pathways related to cell signaling and metabolism. This interaction may lead to either inhibition or activation of essential biological processes.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of (2-bromophenyl)methylamine revealed promising results against several Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were found to be effective against strains such as Staphylococcus aureus and Escherichia coli. Notably, the compound demonstrated a broad-spectrum effect while maintaining low cytotoxicity levels .
Anticancer Studies
In anticancer assessments, (2-bromophenyl)methylamine was evaluated using the Sulforhodamine B (SRB) assay on MCF7 cells. The results indicated a dose-dependent inhibition of cancer cell proliferation. Further molecular docking studies suggested that the compound effectively interacts with key proteins involved in cancer progression, supporting its potential as a therapeutic agent .
Comparative Analysis
To understand the unique properties of (2-bromophenyl)methylamine, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| [(2-Bromophenyl)methyl]amine | Moderate antibacterial activity | Lacks butan-2-yl group |
| (2-Chlorophenyl)methylamine | Antimicrobial properties | Chlorine substituent alters reactivity |
| 1-(4-Fluorophenyl)-3-methylbutan-2-ylamine | Anticancer potential | Contains fluorine which affects solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
